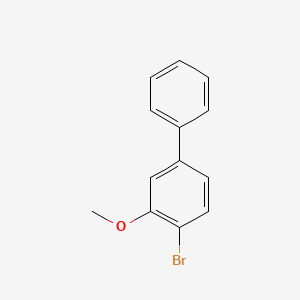
4-Bromo-3-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H11BrO and a molecular weight of 263.13 g/mol It consists of a biphenyl structure with a bromine atom at the 4-position and a methoxy group at the 3-position on one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methoxy-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromo-1,1’-biphenyl), arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production of 4-Bromo-3-methoxy-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Bromo-3-methoxy-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of materials for organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its biphenyl core. The methoxy and bromine substituents can influence its binding affinity and specificity. The exact pathways and targets would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybiphenyl: Lacks the bromine atom, which limits its use in coupling reactions.
4-Bromo-4’-methoxybiphenyl: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-Bromo-3-methoxy-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-2-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JGCLOCMUWGHSLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















